![molecular formula C18H20ClN3O B12602607 (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-38-3](/img/structure/B12602607.png)
(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] est un composé chimique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle pyridine substitué par un atome de chlore en position 2 et un cycle pipérazine substitué par un groupe phényléthyle en position 4, reliés par une liaison méthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la chloration de la pyridine pour introduire l'atome de chlore en position 2. Ceci est suivi de la formation du cycle pipérazine et de sa substitution subséquente par le groupe phényléthyle. La dernière étape implique la formation de la liaison méthanone, souvent par une réaction de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions réactionnelles optimales et la mise en œuvre de principes de chimie verte pour minimiser les déchets et améliorer le rendement.
Analyse Des Réactions Chimiques
Types de réactions
[(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l'oxygène ou pour convertir les doubles liaisons en liaisons simples.
Substitution: L'atome de chlore sur le cycle pyridine peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont fréquemment utilisés.
Substitution: Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'azoture de sodium (NaN₃) ou la thiourée en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que les réactions de substitution peuvent introduire une variété de groupes fonctionnels en fonction du nucléophile.
Applications de la recherche scientifique
Chimie
En chimie, [(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant qu'agent pharmacologique. Sa capacité à interagir avec des cibles biologiques, telles que les enzymes et les récepteurs, en fait un candidat pour le développement de médicaments.
Médecine
En médecine, [(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] est étudié pour son potentiel thérapeutique. Il peut présenter une activité contre certaines maladies, ce qui en fait un sujet d'intérêt en chimie médicinale.
Industrie
Dans les applications industrielles, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères et des revêtements. Ses propriétés chimiques le rendent approprié pour divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de [(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines impliquées dans les voies biologiques. La structure du composé lui permet de se lier à ces cibles, modulant potentiellement leur activité et conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
[(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone]: Ce composé est unique en raison de son motif de substitution spécifique et de la présence à la fois de cycles pyridine et de pipérazine.
Dérivés du thiophène: Ces composés contiennent également des cycles hétérocycliques et sont connus pour leur activité biologique.
Composés contenant de l'imidazole: Semblable à la pipérazine, l'imidazole est un cycle à cinq chaînons avec des atomes d'azote, et ces composés sont étudiés pour leur potentiel thérapeutique.
Unicité
L'unicité de [(2-Chloropyridin-4-yl)[4-(1-phényléthyl)pipérazin-1-yl]méthanone] réside dans sa combinaison d'un cycle pyridine chloré et d'un cycle pipérazine substitué. Cette structure fournit un ensemble distinct de propriétés chimiques et d'activités biologiques potentielles qui le différencient des autres composés similaires.
Propriétés
Numéro CAS |
918480-38-3 |
|---|---|
Formule moléculaire |
C18H20ClN3O |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
(2-chloropyridin-4-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20ClN3O/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)18(23)16-7-8-20-17(19)13-16/h2-8,13-14H,9-12H2,1H3 |
Clé InChI |
OOFOGZCDJXFKFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)


![1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12602547.png)
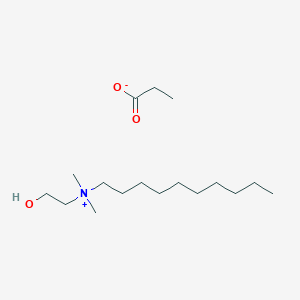
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
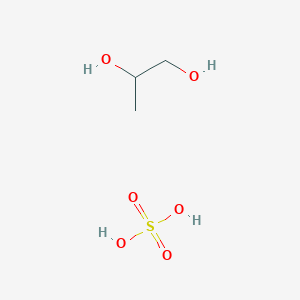
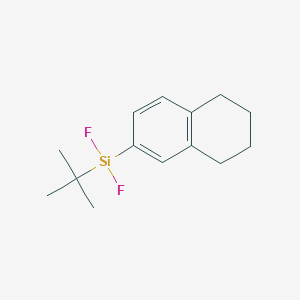
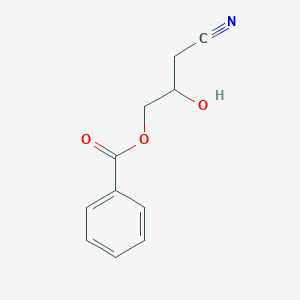

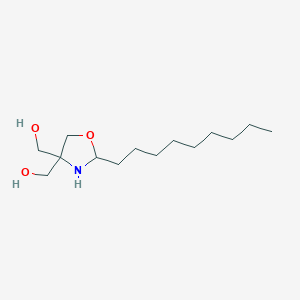
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
